molecular formula C27H28FN5O B2855655 2-(4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(2-fluorophenyl)acetamide CAS No. 1172912-49-0

2-(4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(2-fluorophenyl)acetamide

Cat. No. B2855655
CAS RN: 1172912-49-0
M. Wt: 457.553
InChI Key: UVEQPJZQFNPGHK-UHFFFAOYSA-N
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Description

2-(4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(2-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C27H28FN5O and its molecular weight is 457.553. The purity is usually 95%.
BenchChem offers high-quality 2-(4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(2-fluorophenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(2-fluorophenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Medicinal Chemistry

The benzimidazole core of CHEMBL4177433 is a common motif in medicinal chemistry, known for its ability to bind with various biological targets. This compound could be used in the design of new therapeutic agents, particularly as a scaffold for developing novel inhibitors against specific proteins or enzymes involved in disease pathways .

Antimicrobial Activity

Compounds containing piperazine and benzimidazole structures have been reported to exhibit antimicrobial properties. CHEMBL4177433 could be explored for its potential use as an antimicrobial agent, possibly offering a new approach to combat bacterial and fungal infections .

Antitubercular Agents

The benzimidazole moiety is significant in the search for new antitubercular agents. CHEMBL4177433, with its benzimidazole and piperazine components, might be evaluated for its efficacy against Mycobacterium tuberculosis, contributing to the development of new treatments for tuberculosis .

Organic Photovoltaics

The compound’s structure suggests potential applications in organic photovoltaics (OPV). Its aromatic system could be involved in light absorption and charge transport, which are critical processes in converting sunlight into electricity .

Green Chemistry

The benzimidazole and piperazine components of CHEMBL4177433 align with the principles of green chemistry. They could be used to develop environmentally sustainable products and processes, minimizing the use and generation of hazardous substances .

Neuropharmacology

Given the presence of a piperazine ring, CHEMBL4177433 may have applications in neuropharmacology. Piperazine derivatives are known to interact with neurotransmitter systems, suggesting potential research into psychiatric or neurological disorders .

Cancer Research

The structural features of CHEMBL4177433, particularly the benzimidazole ring, are found in molecules with anticancer properties. This compound could be investigated for its potential role in cancer treatment, possibly as a part of targeted therapy strategies .

Chemical Probes

Lastly, CHEMBL4177433 could serve as a chemical probe to study protein functions in cell-based studies. Its ability to modulate protein activity can provide insights into molecular targets and phenotypic outcomes in various biological research fields .

properties

IUPAC Name

2-[4-[(1-benzylbenzimidazol-2-yl)methyl]piperazin-1-yl]-N-(2-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28FN5O/c28-22-10-4-5-11-23(22)30-27(34)20-32-16-14-31(15-17-32)19-26-29-24-12-6-7-13-25(24)33(26)18-21-8-2-1-3-9-21/h1-13H,14-20H2,(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVEQPJZQFNPGHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=NC3=CC=CC=C3N2CC4=CC=CC=C4)CC(=O)NC5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(2-fluorophenyl)acetamide

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